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molecular formula C7H6INO3 B2905702 4-Iodo-2-methoxypyridine-3-carboxylic acid CAS No. 726206-55-9

4-Iodo-2-methoxypyridine-3-carboxylic acid

Cat. No. B2905702
M. Wt: 279.033
InChI Key: QHVXEBCTYMUDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546370B2

Procedure details

To a solution of 4-iodo-2-methoxynicotinaldehyde (1 g, 3.58 mmol) in t-BuOH (6 mL), cooled at 25° C., is added 2-methyl-2-butene (6 mL, 2 M solution), Na2HPO4 (1.2 g) and water (3 mL). The reaction mixture is stirred for 5 minutes and sodium chlorite (800 mg, 8.9 mmol) is added slowly. Stirring of the mixture is continued until the aldehyde is completely consumed (3 hours, monitored by LCMS). The reaction is quenched with aq. formic acid. The mixture is partitioned between ethyl acetate (100 mL) and the organic extracts are washed with brine, dried over Na2SO4, filtered and concentrated. The white powder was used for the next reaction without any further purification. 1H NMR 400 MHz (DMSO-d6) δ 10.06 (s, 1H), 7.89 (d, 1H, J=5.6 Hz), 7.48 (d, 1H, J=5.6 Hz), 3.87 (s, 1H); MS m/z 294.1 (M+1). MS m/z 280.01 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Na2HPO4
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
800 mg
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:7]([CH:8]=[O:9])=[C:6]([O:10][CH3:11])[N:5]=[CH:4][CH:3]=1.CC(=CC)C.O.Cl([O-])=[O:19].[Na+]>CC(O)(C)C>[I:1][C:2]1[C:7]([C:8]([OH:19])=[O:9])=[C:6]([O:10][CH3:11])[N:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
IC1=CC=NC(=C1C=O)OC
Name
Quantity
6 mL
Type
solvent
Smiles
CC(C)(C)O
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
CC(C)=CC
Name
Na2HPO4
Quantity
1.2 g
Type
reactant
Smiles
Name
Quantity
3 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
800 mg
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Step Four
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring of the mixture
CUSTOM
Type
CUSTOM
Details
is completely consumed (3 hours, monitored by LCMS)
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction is quenched with aq. formic acid
CUSTOM
Type
CUSTOM
Details
The mixture is partitioned between ethyl acetate (100 mL)
WASH
Type
WASH
Details
the organic extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The white powder was used for the next reaction without any further purification

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
IC1=CC=NC(=C1C(=O)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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